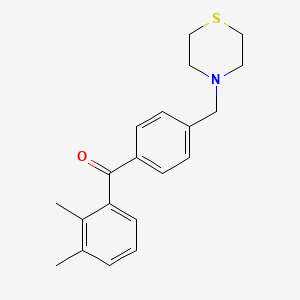

2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone

説明

特性

IUPAC Name |

(2,3-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVOULCMRXEDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642917 | |

| Record name | (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-71-3 | |

| Record name | Methanone, (2,3-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation Approach

- The benzophenone core is commonly synthesized by acylation of substituted benzene rings using benzoyl chloride derivatives or benzoyl halides in the presence of Lewis acid catalysts such as FeCl3 or AlCl3.

- For 2,3-dimethyl substitution, the appropriate dimethylbenzene (xylene) derivative is acylated with benzoyl chloride or an equivalent benzoyl halide.

- The reaction is carried out in inert solvents such as halogenated aliphatic hydrocarbons (e.g., dichloromethane) at temperatures ranging from room temperature to reflux (25°C to 180°C).

- Catalytic amounts of FeCl3 (0.05–0.5 mole %) and graphite as a co-catalyst improve yield and selectivity, minimizing toxic byproducts compared to classical Friedel-Crafts conditions.

Purification and Characterization

- The crude benzophenone product is purified by extraction, washing with saturated NaCl solution and distilled water, drying over anhydrous MgSO4, and removal of solvent under reduced pressure.

- Final purification is achieved by column chromatography using solvent systems such as a mixture of sherwood oil and ethyl acetate (20:1).

- Typical yields for benzophenone derivatives range between 55–58%, with purity confirmed by melting point and HPLC analysis (>99.5% purity).

Introduction of the Thiomorpholinomethyl Group

Thiomorpholine Functionalization

- The thiomorpholinomethyl substituent is introduced by reacting the benzophenone intermediate bearing a suitable leaving group (e.g., a benzyl halide or benzyl chloride derivative at the 4' position) with thiomorpholine.

- This nucleophilic substitution can be performed under mild conditions in polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

- Alternatively, reductive amination may be employed where the benzophenone derivative is first converted to an aldehyde or imine intermediate, which then reacts with thiomorpholine in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Reaction Conditions and Workup

- The reaction is typically carried out at ambient temperature or slight heating (25–50°C) to optimize conversion.

- After completion, the reaction mixture is extracted with diethyl ether, dried over MgSO4, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using dichloromethane-methanol mixtures (9:1) to afford the final product as a yellow powder with yields in the range of 70–80%.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Solvents | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,3-Dimethylbenzene + Benzoyl chloride + FeCl3 | Halogenated aliphatic solvent | 55–58 | Extraction, column chromatography | Use graphite co-catalyst for improved yield |

| 2 | Nucleophilic substitution or reductive amination | Benzophenone intermediate + Thiomorpholine + Reducing agent (if reductive amination) | Dichloromethane, THF | 70–80 | Column chromatography | Mild conditions, avoid harsh reagents |

Research Findings and Notes

- The use of FeCl3 with graphite catalyst in the Friedel-Crafts step allows milder reaction conditions and reduces toxic waste compared to classical AlCl3 catalysis.

- Purity of the benzophenone intermediate is critical to ensure efficient thiomorpholinomethylation and high overall yield.

- Reductive amination routes offer an alternative to direct substitution, often resulting in higher selectivity and fewer side products.

- Analytical techniques such as HPLC, melting point determination, and HRMS confirm the identity and purity of intermediates and final products.

化学反応の分析

2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as halides or alkoxides replace the sulfur atom.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific conditions employed.

科学的研究の応用

2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

作用機序

The mechanism of action of 2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, leading to the modulation of enzymatic activities or receptor functions. The benzophenone core may also participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes .

類似化合物との比較

Structural and Electronic Differences

- However, they may enhance solubility in non-polar matrices, making the compound suitable for polymer additives . Thiomorpholine vs. Morpholine: The sulfur atom in thiomorpholine increases polarizability and hydrogen-bond acceptor capacity compared to oxygen in morpholine. This could improve binding affinity to biological targets, such as enzymes or receptors, in pharmaceutical contexts .

Physicochemical Properties

- Lipophilicity: The XLogP3 value (~4.0) for the dimethyl-thiomorpholinomethyl derivative is lower than that of the chloro analog (4.2), reflecting reduced hydrophobicity due to the absence of electronegative chlorine atoms. This may favor better aqueous solubility for drug formulations .

Environmental and Toxicological Considerations

Sulfur-containing compounds can form reactive metabolites, necessitating further studies on ecotoxicity and biodegradability.

生物活性

2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone (C20H23NOS) is a synthetic compound recognized for its diverse biological activities. This compound features a benzophenone core with a thiomorpholinomethyl group and two methyl substituents, which contribute to its unique chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been observed in various cancer cell lines.

Case Study: In Vitro Evaluation of Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM.

The biological activity of this compound is attributed to its structural features:

- Thiomorpholine Ring : This moiety is believed to interact with cellular targets, modulating enzymatic activities and influencing cellular signaling pathways.

- Benzophenone Core : The core structure may participate in photochemical reactions, making the compound useful in photodynamic therapy applications.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Benzophenone Core : Achieved through Friedel-Crafts acylation.

- Introduction of Thiomorpholinomethyl Group : Conducted via nucleophilic substitution.

- Methylation : Finalized using methylating agents under basic conditions.

The compound undergoes various chemical reactions such as oxidation and reduction, which are essential for its functionalization in research applications.

Comparative Analysis

When compared to other benzophenone derivatives, this compound stands out due to its enhanced biological activities. For instance:

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Benzophenone | Moderate | Low |

| 4'-Methylthiomorpholinomethyl benzophenone | Low | Moderate |

| This compound | High | High |

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone, considering regioselectivity and yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the benzophenone core, followed by regioselective methylation and thiomorpholine incorporation. For example:

Core Formation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link aromatic rings .

Methylation : Optimize reaction conditions (e.g., NaH in THF at 0°C) to ensure 2,3-dimethyl regioselectivity .

Thiomorpholine Attachment : Employ nucleophilic substitution (e.g., Mitsunobu reaction) with thiomorpholine derivatives.

Purification via column chromatography or recrystallization (ethanol/THF) is critical to isolate the product . Challenges include avoiding over-methylation and ensuring sulfur stability under acidic conditions.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : H and C NMR identify methyl groups (δ 1.8–2.3 ppm for CH) and thiomorpholine protons (δ 3.5–4.0 ppm for S-CH) .

- FT-IR : Confirm C=O stretching (~1650–1700 cm) and S-C bonds (~650 cm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 355.12) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects of 2,3-dimethyl and thiomorpholine groups (if crystals are obtainable) .

Q. How does the thiomorpholinomethyl group influence the compound’s solubility and stability under different experimental conditions?

- Methodological Answer :

- Solubility : The sulfur atom enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, THF) but reducing it in nonpolar solvents. Compare with analogs like 4-methoxybenzophenone .

- Stability : Thiomorpholine’s electron-rich sulfur may increase susceptibility to oxidation. Monitor degradation via HPLC under oxidative conditions (HO/UV) .

- pH Sensitivity : Test stability in buffers (pH 2–12) to assess hydrolysis risks, particularly at the thiomorpholine nitrogen .

Advanced Research Questions

Q. What computational methods can predict the dipole moment and electronic distribution of this compound, and how do these correlate with experimental data?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model dipole moments. Compare with experimental values from solvatochromic shifts (e.g., UV-Vis titration in acetonitrile/water) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hydrogen bonding with water) to validate correlations with IR band decomposition (e.g., ν(C=O) shifts) .

- Dipole Alignment : Assess structural similarity to cis-azobenzene derivatives, which share comparable dipole moments (~3.1 D) .

Q. How can researchers resolve contradictions in reported bioactivity data for benzophenone derivatives, particularly regarding endocrine disruption potential?

- Methodological Answer :

- Comparative Assays : Test this compound alongside BP2 and BP3 in GnRH neuron autophagy models .

- Dose-Response Curves : Use LC-MS/MS to quantify intracellular concentrations and correlate with autophagy markers (e.g., LC3-II/LC3-I ratios) .

- Read-Across Analysis : Apply EFSA’s uncertainty factor (UF=2) for toxicity extrapolation from benzophenone to account for structural differences .

Q. What strategies are recommended for assessing the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (λ=254–365 nm) and analyze by GC-MS for byproducts (e.g., sulfoxides or demethylated derivatives) .

- Microcosm Experiments : Simulate riverine ecosystems to track biodegradation rates using LC-HRMS and C-labeled compounds .

- QSAR Modeling : Predict bioaccumulation potential using logP values (estimated ~3.5) and fragment contribution methods .

Notes for Methodological Rigor

- Replication : Use triplicate experiments for bioactivity assays to address variability .

- Control Groups : Include BP3 and 4-methylbenzophenone as comparators in toxicity studies .

- Data Integration : Combine computational predictions (e.g., dipole moments) with crystallographic data to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。